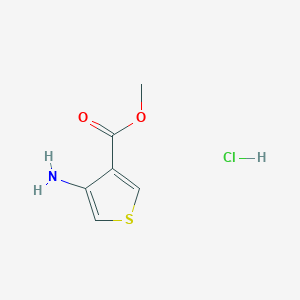

3-(2-吡啶基)-2-丙烯-1-醇

描述

Synthesis Analysis

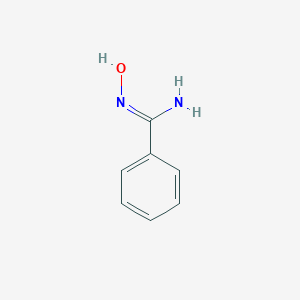

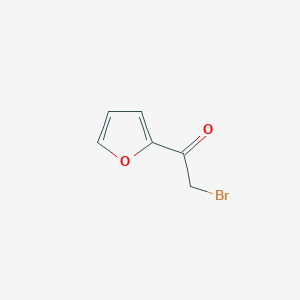

The synthesis of 3-(2-Pyridyl)-2-propen-1-ol can be achieved through the vinylation of commercially available picolinaldehyde, showcasing its accessibility as a starting material for further chemical transformations. This process allows for an efficient pathway to synthesize the indolizidine skeleton, highlighting its versatility in organic synthesis (Giomi et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(2-Pyridyl)-2-propen-1-ol has been studied, providing insights into their geometrical configurations and the influence of structural variations on their properties. These studies are essential for understanding the reactivity and potential applications of such compounds (Wang et al., 2013).

Chemical Reactions and Properties

3-(2-Pyridyl)-2-propen-1-ol exhibits unique reactivity patterns, such as its behavior as a Hantzsch ester mimic in the metal-free reduction of nitro groups, showcasing its utility in organic synthesis. This reactivity profile opens up new avenues for the synthesis of functionalized aminoacylpyridines through domino processes (Giomi et al., 2008).

Physical Properties Analysis

The study of physical properties, such as polarographic behavior and electroreduction on a dropping mercury electrode (DME), reveals the electrochemical characteristics of pyridyl analogues of chalcone, including 3-(2-Pyridyl)-2-propen-1-ol. These investigations contribute to our understanding of the electrochemical behavior and surface activity of such compounds, which is crucial for applications in electrochemical sensors and devices (Butkiewicz, 1972).

科学研究应用

Metal-Free Reduction of Nitro Compounds: Giomi, Alfini, and Brandi (2008) 发现1-(2-吡啶基)-2-丙烯-1-醇可以将电子不足的芳香和杂环硝基化合物的硝基团还原为氨基功能,作为Hantzsch酯1,4-二氢吡啶在无金属环境中的模拟物。这导致通过涉及氮杂Michael加成(Giomi, Alfini, & Brandi, 2008)的多米诺过程形成官能化氨基酰吡啶。

Self-Association in Pyridylalkanols: Lomas, Adenier, and Cordier (2006) 研究了(X-吡啶基)烷醇,包括3-(X-吡啶基)-2,2,4,4-四甲基戊烷-3-醇,在各种溶剂中的自组装。他们发现这些化合物可以自组装为开放二聚体、环二聚体、三聚体和四聚体,受烷基链的位置和长度的影响(Lomas, Adenier, & Cordier, 2006)。

Synthesis of Indolizidine Skeletons: Giomi, Alfini, Micoli, Calamai, Faggi, and Brandi (2011) 利用1-(2-吡啶基)-2-丙烯-1-醇合成吲哚啉骨架。他们报告了一个涉及溴化、还原和亲核取代的过程,使起始物质易于转化为(±)-lentiginosine(Giomi et al., 2011)。

Use in Fluorogenic Labeling of Sugars: Cai, Hagan, Wang, Flitsch, Liu, and Voglmeir (2014) 报告使用3-(2-吡啶基)-2-丙烯-1-醇衍生物在糖的荧光标记中用于敏感的基于HPLC的检测,展示了其在分析化学中的实用性(Cai et al., 2014)。

Catalysis and Coordination Chemistry: Drzeżdżon, Sikorski, Chmurzyński, and Jacewicz (2018) 发现3-(2-吡啶基)-2-丙烯-1-醇与铬(III)形成的配合物对2-氯-2-丙烯-1-醇的寡聚具有高催化活性,表明其在聚合物化学中作为非金属环烯催化剂的潜力(Drzeżdżon等人,2018)。

Rhodium-Catalyzed Hydroformylation Studies: Luo, Tang, and Li (2006) 对铑催化的4-吡啶基乙烯衍生物的水合甲酰化机制进行了理论研究,包括3-(2-吡啶基)-2-丙烯-1-醇,有助于理解有机合成中的催化过程(Luo, Tang, & Li, 2006)。

Fluorescent Probes for Metal Ions: Wang, Onozawa-Komatsuzaki, Himeda, Sugihara, Arakawa, and Kasuga (2001) 发现与3-(2-吡啶基)-2-丙烯-1-醇相关的3-(2-吡啶基)-2-吡唑啉衍生物是锌离子的有前途的荧光探针,在分析和生物化学中具有潜在应用(Wang et al., 2001)。

安全和危害

未来方向

The future directions in the field of pyridine derivatives are focused on improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . There is also interest in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

属性

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTYYJCFJVDMLT-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Pyridyl)-2-propen-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。